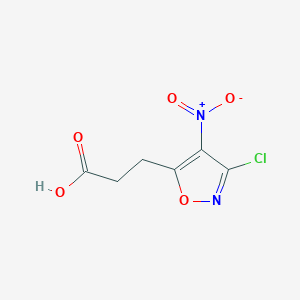

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, commonly known as CNQX, is a synthetic compound belonging to the family of isoxazole derivatives. It is available from various specialist distributors serving life science .

Synthesis Analysis

The synthesis of this compound might involve esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Scientific Research Applications

Anticancer Activity

- A study by Buzun et al. (2021) synthesized novel compounds related to 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, exhibiting significant anticancer activities against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer.

Synthesis and Structural Studies

- Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis and structural characterization of similar propanoic acid derivatives, highlighting their complex chemical behavior and the importance of X-ray analysis for their structural determination (Kumarasinghe et al., 2009).

- Iwai, Asahara, and Nishiwaki (2017) demonstrated the synthesis of 5-acylated 3-cyanoisoxazoles, using a process that involves the safe synthetic equivalent of explosive nitroacetonitrile (Iwai et al., 2017).

Synthesis of Derivatives and Analogues

- Research by Bozhenkov et al. (2006) involved the synthesis of 5-chloro-4-nitropyrazoles, a structurally related group, demonstrating the complexity and potential of such compounds in synthetic chemistry (Bozhenkov et al., 2006).

- Deng Yong (2010) developed an improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the evolving techniques in synthesizing complex organic compounds (Deng Yong, 2010).

Biological Applications and Studies

- A study by Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibited potent inhibitory potential against urease enzyme, indicating potential biological applications (Nazir et al., 2018).

- Cheng Huansheng (2013) worked on the synthesis of Dabigatran Etexilate, a significant compound in pharmaceutical applications, illustrating the relevance of such compounds in drug synthesis (Cheng Huansheng, 2013).

Fluorescence and Spectral Studies

- Research by Frade et al. (2007) involved the fluorescence derivatisation of amino acids using compounds related to 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, demonstrating their potential in biological assays (Frade et al., 2007).

- Hart et al. (2015) conducted a study on the solute transfer into 2-ethoxyethanol from water and gas phase, involving the use of related nitrobenzoic acids, indicating the compound's role in physical chemistry research (Hart et al., 2015).

properties

IUPAC Name |

3-(3-chloro-4-nitro-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O5/c7-6-5(9(12)13)3(14-8-6)1-2-4(10)11/h1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUOTKIGDTVRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=NO1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)